

(R)-(+)-Pantoprazole chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-Pantoprazole

Cat. No.: B128435

[Get Quote](#)

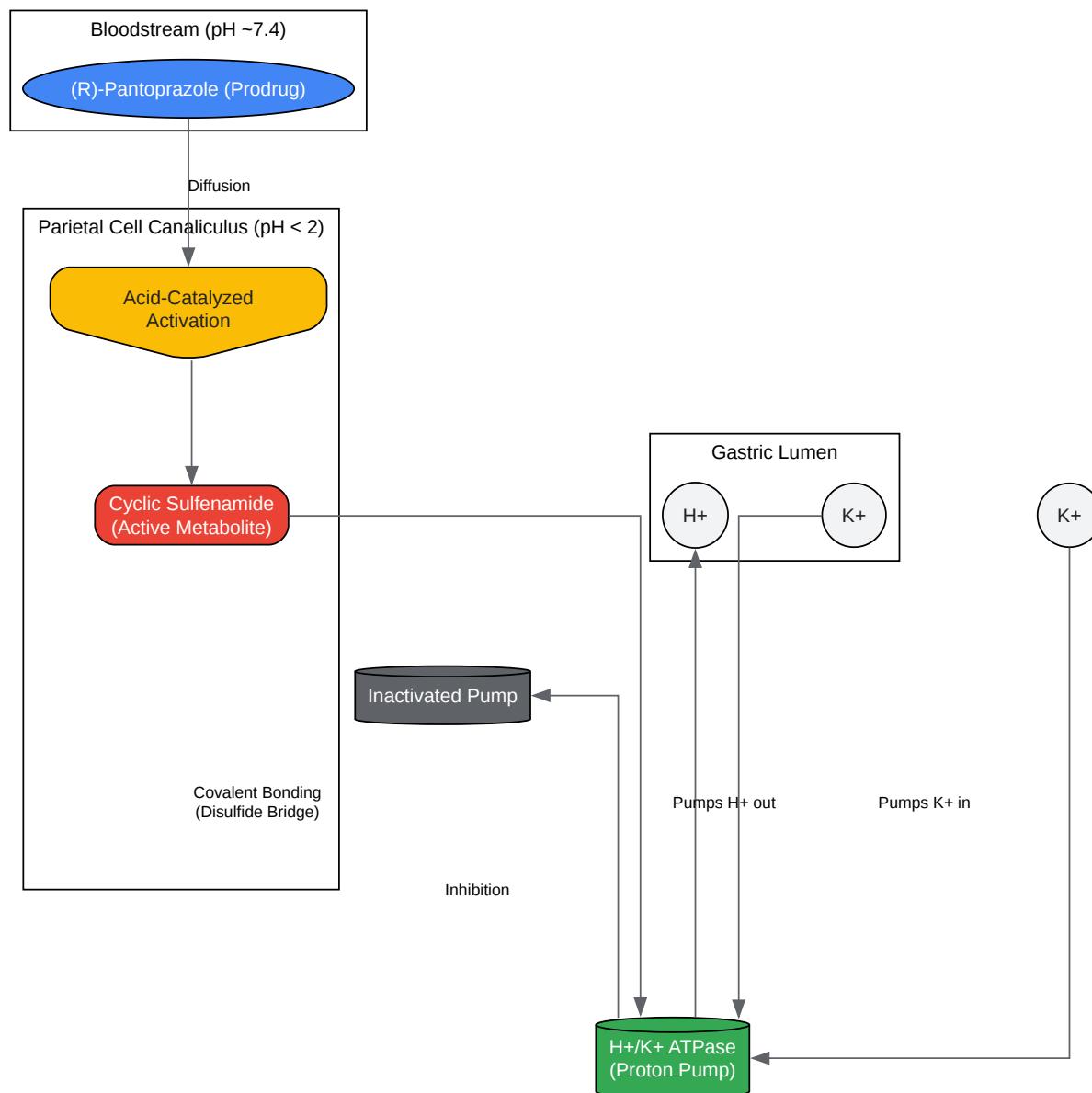
An In-depth Technical Guide on (R)-(+)-Pantoprazole

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **(R)-(+)-Pantoprazole**. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

(R)-(+)-Pantoprazole is the R-enantiomer of the proton pump inhibitor pantoprazole. The sulfoxide group in the pantoprazole molecule is a chiral center, leading to two stereoisomers.

Identifier	Value	Reference
IUPAC Name	6-(difluoromethoxy)-2-[(R)- (3,4-dimethoxypyridin-2- yl)methylsulfinyl]-1H- benzimidazole	PubChem CID: 11181988
SMILES	COc1=C(C(=NC=C1)C-- INVALID-LINK-- C2=NC3=C(N2)C=C(C=C3)O C(F)F)OC	PubChem CID: 11181988
InChI Key	IQPSEEYGBUAQFF- AREMUKBSSA-N	PubChem CID: 11181988


Physicochemical Properties

The following table summarizes key physicochemical properties of pantoprazole. Data for the specific (R)-(+)-enantiomer are provided where available; otherwise, data for the racemic mixture are presented as a close approximation.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₅ F ₂ N ₃ O ₄ S	PubChem CID: 4679
Molecular Weight	383.37 g/mol	PubChem CID: 4679
Melting Point	139-140 °C (with decomposition) (for racemic mixture)	[1][2]
pKa	pKa1: 3.92 (pyridine); pKa2: 8.19 (benzimidazole) (for racemic mixture)	[2]
Solubility	Pantoprazole Sodium Sesquihydrate: Freely soluble in water, very slightly soluble in phosphate buffer (pH 7.4), and practically insoluble in n-hexane.	[2][3]
Appearance	White to off-white solid (for racemic mixture)	[2]

Mechanism of Action: Proton Pump Inhibition

(R)-(+)-Pantoprazole is a prodrug that reduces gastric acid secretion by irreversibly inhibiting the hydrogen-potassium adenosine triphosphatase (H⁺/K⁺-ATPase) enzyme system, also known as the proton pump.[3] The drug accumulates in the acidic canaliculi of gastric parietal cells, where it is converted to its active form, a cyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase, inactivating the pump and thereby inhibiting the final step of gastric acid production.[4]

[Click to download full resolution via product page](#)

Mechanism of Action of (R)-(+)-Pantoprazole.

Experimental Protocols

General Synthesis of Racemic Pantoprazole

The synthesis of pantoprazole generally involves a two-step process: the formation of a thioether intermediate followed by its oxidation to the sulfoxide.[\[5\]](#)

Step 1: Synthesis of the Thioether Intermediate

- Condensation Reaction: 5-(difluoromethoxy)-2-mercaptop-1H-benzimidazole is condensed with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.
- Reaction Conditions: The reaction is typically carried out in the presence of an inorganic base (e.g., sodium hydroxide) in a suitable solvent.
- Product: This reaction yields the thioether intermediate, 5-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.

Step 2: Oxidation to Pantoprazole

- Oxidation: The thioether intermediate is oxidized to form the sulfoxide, pantoprazole.
- Oxidizing Agent: Various oxidizing agents can be used, such as sodium hypochlorite, hydrogen peroxide with a metal oxide catalyst, or peracids.[\[5\]](#) The choice of oxidizing agent and reaction conditions is critical to avoid over-oxidation to the corresponding sulfone impurity.
- Purification: The resulting racemic pantoprazole is then purified using standard techniques such as crystallization.

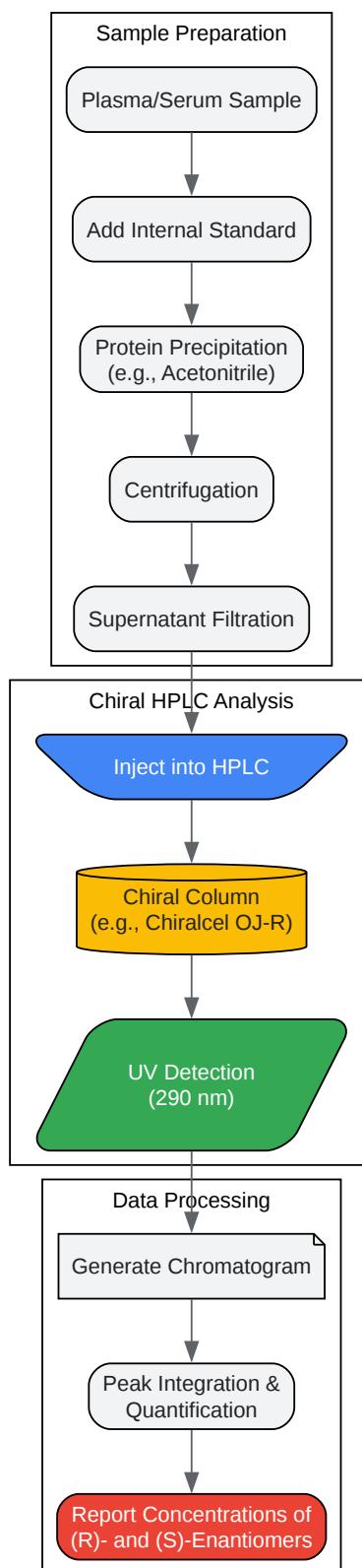
Asymmetric synthesis to directly obtain **(R)-(+)-Pantoprazole** typically involves the use of a chiral catalyst or a chiral oxidizing agent during the oxidation step to stereoselectively form the R-enantiomer.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomers of pantoprazole can be resolved using chiral HPLC. The following is a representative methodology.

Objective: To separate and quantify **(R)-(+)-Pantoprazole** and **(S)-(-)-Pantoprazole** from a sample matrix.

Instrumentation and Conditions:


- HPLC System: A standard HPLC system equipped with a UV detector.
- Chiral Column: Chiralcel OJ-R (150 mm x 4.6 mm i.d., 5- μ m particle size).[6] Alternative columns include Chirobiotic TAG or Chiralpak IE.[7][8]
- Mobile Phase: A mixture of acetonitrile and 50 mM sodium perchlorate.[6] A gradient can be employed for optimal separation.
- Flow Rate: 0.5 mL/min.[6]
- Column Temperature: Ambient or controlled (e.g., 25 °C).
- Detection: UV detection at 290 nm.[6]
- Injection Volume: 10-20 μ L.

Sample Preparation:

- Standard Solutions: Prepare stock solutions of racemic pantoprazole and the individual enantiomers (if available) in a suitable solvent (e.g., mobile phase). Prepare a series of dilutions to create a calibration curve.
- Biological Samples (e.g., Serum): For pharmacokinetic studies, serum samples (e.g., 150 μ L) can be mixed with an internal standard (e.g., phenacetin).[6] A direct injection onto the HPLC system may be possible with a column-switching device for sample cleanup.[6] Alternatively, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant can be performed.

Analysis:

- Inject the prepared samples and standards into the HPLC system.
- Record the chromatograms. The two enantiomers should appear as distinct peaks.
- Identify the peaks corresponding to **(R)-(+)-Pantoprazole** and **(S)-(-)-Pantoprazole** based on the retention times of the individual enantiomer standards or by using techniques like HPLC-CD spectroscopy.^[7]
- Quantify the amount of each enantiomer by comparing the peak areas to the calibration curve.

[Click to download full resolution via product page](#)**Workflow for Chiral Separation of Pantoprazole.**

Pharmacokinetic Properties

The pharmacokinetics of pantoprazole are stereoselective, primarily due to differences in metabolism by the cytochrome P450 system, particularly CYP2C19.[9]

Parameter	(R)-(+)-Pantoprazole	(S)-(-)-Pantoprazole	Reference
Metabolism	Metabolized by CYP2C19 and CYP3A4. Metabolism is impaired to a greater extent in CYP2C19 poor metabolizers compared to the (S)-enantiomer.	Metabolized by CYP2C19 and CYP3A4. Generally cleared faster than the (R)-enantiomer in extensive metabolizers.	[9][10]
Elimination Half-life ($t_{1/2}$) in Poor Metabolizers	~3.55-fold longer than (S)-enantiomer	Shorter than (R)-enantiomer	[9]
Area Under the Curve (AUC) in Poor Metabolizers	~3.59-fold greater than (S)-enantiomer	Lower than (R)-enantiomer	[9]
Protein Binding	Mean unbound fraction is slightly greater than the (S)-enantiomer.	Slightly lower unbound fraction compared to the (R)-enantiomer.	[11]

Note: In extensive metabolizers of CYP2C19, the pharmacokinetic differences between the two enantiomers are less pronounced.[9] In rats, significant chiral inversion from the (+)-enantiomer to the (-)-enantiomer has been observed.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pantoprazole [chembk.com]
- 2. Pantoprazole [drugfuture.com]
- 3. saudijournals.com [saudijournals.com]
- 4. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor in extensive and poor metabolizers of pantoprazole--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective chiral inversion of pantoprazole enantiomers after separate doses to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-(+)-Pantoprazole chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128435#r-pantoprazole-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com